N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-Cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further functionalized with a 2-cyclohexyl-2-hydroxyethyl chain. This structural combination confers unique physicochemical properties, including enhanced lipophilicity from the cyclohexyl group and moderate polarity due to the hydroxyethyl and sulfonamide groups.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-15-9-11(7-13-15)19(17,18)14-8-12(16)10-5-3-2-4-6-10/h7,9-10,12,14,16H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQWZWIAIWMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexyl Group: The final step involves the alkylation of the sulfonamide with a cyclohexyl halide in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkylated sulfonamide derivatives.
Scientific Research Applications
Pharmacological Properties
1. Antiproliferative Activity
Recent studies have shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of pyrazole derivatives, including N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, for their effectiveness against U937 cells. The results indicated that these compounds could inhibit cell proliferation without causing cytotoxicity, suggesting a potential role in cancer therapy .
2. COX-2 Inhibition
Another important application of pyrazole derivatives is their role as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Research has demonstrated that certain analogues of celecoxib, incorporating sulfonamide and pyrazole moieties, exhibit potent COX-2 inhibitory activity with IC50 values as low as 0.05 μM. These compounds not only reduce inflammation but also show favorable safety profiles in vivo .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the appropriate sulfonyl chloride and amine derivatives.
- Reaction Conditions : Optimal conditions include the use of potassium tert-butoxide as a base in tetrahydrofuran (THF), which yields high purity and good yield of the desired product.
- Characterization Techniques : The synthesized compounds are characterized using Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) to confirm their structures .
Case Studies
Case Study 1: Anticancer Activity
In a detailed investigation, a series of pyrazole derivatives were tested for their anticancer properties against U937 cells. The study utilized the CellTiter-Glo Luminescent cell viability assay to determine the half-maximal inhibitory concentration (IC50). Notably, compound MR-S1-13 demonstrated superior antiproliferative effects compared to other derivatives tested .
Case Study 2: Anti-inflammatory Effects
A separate study focused on the anti-inflammatory potential of pyrazole derivatives in a formalin-induced paw edema model. Among the tested compounds, one derivative showed significant reduction in inflammatory markers such as TNF-α and PGE2 levels, outperforming standard anti-inflammatory drugs like celecoxib and indomethacin .
Mechanism of Action
The compound exerts its effects by selectively binding to specific receptors, thereby inhibiting their activation. This antagonistic action blocks the downstream signaling pathways, providing insights into receptor functions and potential therapeutic targets. The molecular targets include prostaglandin receptors, where it prevents the binding of endogenous ligands, thus modulating physiological responses.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
Cyclohexyl Group Impact : The cyclohexyl moiety in the target compound likely enhances lipophilicity and protein binding, mirroring trends observed in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea . This could improve tissue distribution or CNS penetration.
Metabolic Stability : The methyl group on the pyrazole ring may reduce oxidative metabolism compared to N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide, extending half-life .
Solubility Trade-offs : While the hydroxyethyl group improves solubility, the cyclohexyl substituent may necessitate formulation optimization to balance bioavailability .
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that synthesized pyrazole carboxamides demonstrated notable antifungal activity against various strains, suggesting that modifications in the pyrazole structure can enhance bioactivity against pathogens .
Anticancer Properties
In vitro studies have shown that this compound possesses antiproliferative activity against several cancer cell lines. For instance, derivatives of pyrazole-4-sulfonamide were tested for their effects on U937 cells, revealing an IC50 value that indicates effective inhibition of cell proliferation without significant cytotoxicity to normal cells .
A comparative analysis of various pyrazole derivatives indicated that structural alterations could lead to enhanced anticancer activity, with some compounds achieving over 90% growth inhibition in specific cancer cell lines .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes, which are known to play a role in tumorigenesis .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Antioxidant Activity : Some studies suggest that pyrazole compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. One derivative exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, demonstrating significant growth inhibition and potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation reported the synthesis and evaluation of pyrazole derivatives for antimicrobial efficacy. The findings indicated that certain modifications in the chemical structure could enhance antifungal activity significantly against resistant strains .
Comparative Analysis Table
Q & A
Q. What are the key synthetic strategies for preparing N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, pyrazole cores are often constructed via reactions between N-tosylhydrazones and alkynes under transition metal catalysis (e.g., Cu or Pd) to ensure regioselectivity . Subsequent sulfonylation at the pyrazole C-4 position can be achieved using sulfonyl chlorides in the presence of a base (e.g., triethylamine) . Purification may involve recrystallization or salt formation (e.g., hydrochloride salts) to isolate the final product .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions, including the cyclohexyl-hydroxyethyl group and sulfonamide moiety .
- Mass Spectrometry : High-resolution LC-MS or ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the hydroxyethyl group’s configuration .
Q. What are the recommended solubility and stability protocols for this compound?
Methodological Answer:
- Solubility : Test in DMSO (common for in vitro assays) or aqueous buffers at physiological pH. Pre-saturate solutions to avoid precipitation .
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and monitor degradation via HPLC. Use inert atmospheres (N) for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole sulfonamide synthesis be addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. To favor sulfonylation at the pyrazole C-4 position:
Q. How should researchers resolve contradictions between computational predictions and experimental activity data?
Methodological Answer:
- Docking Studies vs. Assays : If computational models predict high binding affinity but in vitro assays show low activity, consider:
- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-methyl-1-phenyl-pyrazole-4-carboxylic acid derivatives) to identify scaffold-specific trends .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve 3D conformations to correlate steric/electronic features (e.g., cyclohexyl group orientation) with biological activity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., enzymes) to distinguish enthalpic vs. entropic contributions .
- Site-Directed Mutagenesis : Modify putative binding residues in the target protein to validate interaction hypotheses .
Q. How can in vitro-to-in vivo translation challenges be mitigated?
Methodological Answer:
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., hydroxylation of the cyclohexyl group) .
- Prodrug Strategies : Modify the hydroxyethyl group with ester linkages to enhance bioavailability, followed by enzymatic cleavage in vivo .
- Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
